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Introduction

Aptamers are single-stranded DNA or RNA oligonucleotides capable of folding into distinct

three-dimensional structures that bind to target molecules with high affinity and specificity.[1][2]

They are generated through an in vitro selection process known as Systematic Evolution of

Ligands by EXponential enrichment (SELEX).[2] While SELEX has been successfully used to

generate aptamers for a wide range of targets, selecting aptamers for small molecules presents

unique challenges. These challenges primarily stem from the small size of the target, which

offers limited surface area for interaction and makes the separation of target-bound aptamers

from unbound sequences difficult.[1][2]

The significant size difference between the oligonucleotide library and the small molecule target

complicates the partitioning step, a critical phase in the SELEX process.[1][2] Consequently,

most SELEX strategies for small molecules rely on the immobilization of either the target or the

oligonucleotide library to facilitate effective separation.[1][2] This document provides detailed

protocols and application notes for the most common SELEX methods tailored for small

molecule targets.
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Core SELEX Methodologies for Small Molecules
Two primary strategies dominate SELEX for small molecules: Conventional SELEX, where the

target is immobilized, and Capture-SELEX, where the nucleic acid library is immobilized.[1][2]

Conventional SELEX (Target Immobilization)
In this classic approach, the small molecule target is conjugated to a solid support, such as

magnetic beads or a chromatography matrix.[2] The random oligonucleotide library is then

incubated with the immobilized target. Unbound sequences are washed away, and the bound

sequences are eluted and amplified for the subsequent selection rounds.[2]

Advantages:

The oligonucleotide pool remains free in solution, which may allow for more natural folding

and interaction.[1][2]

It is a well-established and straightforward method.

Challenges:

Immobilizing the small molecule can sometimes alter its conformation or block the binding

site for the aptamer.

Chemical modification of the small molecule is required for conjugation, which is not always

feasible.[3]

Capture-SELEX (Library Immobilization)
Capture-SELEX was specifically designed to overcome the challenges of immobilizing small

molecules.[4][5] In this method, the oligonucleotide library is immobilized onto a solid support.

[3] This is often achieved by hybridizing a constant region of the library sequences to a

complementary oligonucleotide that is itself attached to the support.[6] The small molecule

target is then introduced in solution. Aptamers that bind the target undergo a conformational

change, causing them to detach from the support and be collected for amplification.[7]

Advantages:
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Avoids modification and potential denaturation of the small molecule target.[3][5]

The target remains in a more native state in solution.[4]

Particularly effective for identifying structure-switching aptamers, which are ideal for

biosensor development.[1][4]

Challenges:

Immobilization of the library might impose conformational constraints on the aptamers.

Requires careful design of the library to include a capture sequence.[8]

Experimental Workflows and Diagrams
General SELEX Workflow
The SELEX process is an iterative cycle composed of three main steps: selection, partitioning,

and amplification.[1][2] This cycle is repeated for multiple rounds with increasing stringency to

enrich the pool with high-affinity aptamers.
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Caption: General workflow of the SELEX process.

Conventional SELEX Workflow for Small Molecules
This workflow illustrates the key steps involved when the small molecule target is immobilized

on a solid support.
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Caption: Workflow for Conventional SELEX with an immobilized target.

Capture-SELEX Workflow for Small Molecules
This workflow details the process where the oligonucleotide library is immobilized and target

binding induces its release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Frontiers | Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and
Applications [frontiersin.org]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b022460/docs?utm_src=pdf-body-img#application-notes-selex-protocol-for-aptamer-selection-against-small-molecules
https://www.benchchem.com/product/b022460?utm_src=pdf-custom-synthesis#bc-rfq
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2016.00014/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2016.00014/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022460?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and
Applications - PMC [pmc.ncbi.nlm.nih.gov]

3. Capture-SELEX Method for Small-Molecule Targets - Fusion BioLabs [fusionbiolabs.com]

4. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC
[pmc.ncbi.nlm.nih.gov]

5. A Capture-SELEX Strategy for Multiplexed Selection of RNA Aptamers Against Small
Molecules | Springer Nature Experiments [experiments.springernature.com]

6. Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application -
PMC [pmc.ncbi.nlm.nih.gov]

7. pubs.acs.org [pubs.acs.org]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes: SELEX Protocol for Aptamer
Selection Against Small Molecules]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022460/docs#application-notes-selex-protocol-for-
aptamer-selection-against-small-molecules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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